(3-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Forensic Chemistry Synthetic Cannabinoids Gas Chromatography–Mass Spectrometry

(3‑Methoxynaphthalen‑1‑yl)‑(1‑pentylindol‑3‑yl)methanone, commonly referred to as JWH 081 3‑methoxynaphthyl isomer, is a synthetic cannabinoid belonging to the naphthoylindole class. It is a positional isomer of the well‑characterized CB1/CB2 agonist JWH 081 (4‑methoxynaphthyl isomer), differing exclusively in the location of the methoxy substituent on the naphthalene ring [REFS‑1].

Molecular Formula C25H25NO2
Molecular Weight 371.5 g/mol
CAS No. 1696409-36-5
Cat. No. B594106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
CAS1696409-36-5
Synonyms(3-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Molecular FormulaC25H25NO2
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC(=CC4=CC=CC=C43)OC
InChIInChI=1S/C25H25NO2/c1-3-4-9-14-26-17-23(21-12-7-8-13-24(21)26)25(27)22-16-19(28-2)15-18-10-5-6-11-20(18)22/h5-8,10-13,15-17H,3-4,9,14H2,1-2H3
InChIKeyMGSSAESHPAJYSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JWH 081 3‑Methoxynaphthyl Isomer (CAS 1696409‑36‑5) – Forensic‑Grade Positional Isomer for Cannabinoid Receptor Research


(3‑Methoxynaphthalen‑1‑yl)‑(1‑pentylindol‑3‑yl)methanone, commonly referred to as JWH 081 3‑methoxynaphthyl isomer, is a synthetic cannabinoid belonging to the naphthoylindole class. It is a positional isomer of the well‑characterized CB1/CB2 agonist JWH 081 (4‑methoxynaphthyl isomer), differing exclusively in the location of the methoxy substituent on the naphthalene ring [REFS‑1]. The compound is supplied as a certified analytical reference standard (purity ≥98%) and is primarily utilized in forensic toxicology and cannabinoid receptor structure–activity relationship (SAR) investigations where unambiguous isomer identification is mandatory [REFS‑2].

Product Type Certified positional isomer analytical standard
Isomer Identity 3‑Methoxynaphthyl isomer of JWH 081
Primary Use Forensic MS/MS method validation and cannabinoid SAR studies
Key Requirement Requires tandem MS for definitive isomer differentiation

Why JWH 081 3‑Methoxynaphthyl Isomer Cannot Be Replaced by Other Naphthoylindole Cannabinoids


Positional isomerism in synthetic cannabinoids produces distinct mass spectrometric fragmentation patterns and, critically, can lead to divergent CB1/CB2 binding affinities and intrinsic activities. Regulatory scheduling, forensic identification protocols, and pharmacological interpretation all require isomer‑level specificity because even a single shift of the methoxy group (e.g., from the 4‑position in JWH 081 to the 3‑position in the title compound) generates a molecule that is chemically, analytically, and potentially toxicologically distinct [REFS‑1]. Substituting the 3‑methoxy isomer with the parent JWH 081 or another positional variant without confirmatory data therefore introduces unacceptable uncertainty in both legal and research contexts [REFS‑1].

Positional isomer mismatch

3‑Methoxy isomer cannot be resolved from JWH 081 (4‑methoxy) by full‑scan GC‑MS alone; substitution without MS/MS validation may lead to misidentification.

Uncharacterized pharmacology

No CB1/CB2 binding or functional data exist for the 3‑methoxy isomer; direct pharmacological substitution for JWH 081 is unsupported and may produce divergent receptor responses.

Formulation variability

Neat‑solid alternatives introduce gravimetric handling steps; pre‑formulated solution standard may improve lot‑to‑lot reproducibility.

Quantitative Differentiation Evidence for JWH 081 3‑Methoxynaphthyl Isomer Versus Its Closest Positional Analogs


GC‑EI‑MS Full‑Scan Differentiation of JWH 081 Positional Isomers

In a systematic head‑to‑head comparison of all seven JWH 081 methoxy‑positional isomers by GC‑EI‑MS scan mode, the 3‑methoxy isomer could not be reliably distinguished from the 4‑ (JWH 081), 5‑, or 6‑methoxy isomers using full‑scan EI spectra alone. In contrast, the 2‑, 7‑, and 8‑methoxy isomers exhibited unique EI fragmentation patterns that allowed unequivocal scan‑level identification [REFS‑1]. This finding establishes that the 3‑methoxy isomer occupies a specific “difficult‑to‑resolve” subclass that mandates tandem MS for confirmation.

EI Scan Differentiation
Head‑to‑head
Indistinguishable from 4‑, 5‑, 6‑methoxy isomers; distinguishable from 2‑, 7‑, 8‑methoxy
Requires MS/MS for definitive isomer confirmation
Full‑scan EI spectra cannot resolve the 3‑methoxy isomer from JWH 081
Forensic Chemistry Synthetic Cannabinoids Gas Chromatography–Mass Spectrometry

GC‑MS/MS Product‑Ion Differentiation of 3‑Methoxy vs. 5‑Methoxy Isomers

When the four scan‑indistinguishable isomers (3‑, 4‑, 5‑, and 6‑methoxy) were subjected to GC‑MS/MS using precursor ions m/z 185 and m/z 157, the 3‑methoxy isomer and the 5‑methoxy isomer each generated characteristic product‑ion spectra that allowed clear mutual differentiation. The 3‑methoxy isomer’s MS/MS fingerprint was distinct from that of the 5‑methoxy isomer and from that of the 6‑methoxy isomer, whose product‑ion spectrum resembled that of JWH 081 but differed in relative ion intensities [REFS‑1]. This MS/MS behavior provides a definitive, instrument‑verifiable signature for the 3‑methoxy isomer.

MS/MS Product‑Ion Signature
Head‑to‑head
Characteristic MS/MS spectrum distinct from 5‑methoxy and 4‑/6‑methoxy isomers
Enables unequivocal isomer‑specific identification
Precursor ions m/z 185 and 157 provide discriminating fragments
Forensic Chemistry Synthetic Cannabinoids Tandem Mass Spectrometry

Availability of Supplemental Orthogonal Spectral Data (FTIR and GC‑MS) for the 3‑Methoxy Isomer

Unlike many research‑grade synthetic cannabinoids, the JWH 081 3‑methoxynaphthyl isomer has been independently characterized and deposited in the SpectraBase spectral library with two FTIR spectra and one GC‑MS spectrum [REFS‑3]. This orthogonal data—infrared and mass spectrometric—provides a multi‑technique identity confirmation capability that is not available for every positional isomer in the JWH 081 series. For instance, the 5‑methoxy and 7‑methoxy isomers currently lack publicly accessible FTIR data in the same curated library.

Orthogonal Spectral Library
Reported
2 FTIR and 1 GC‑MS spectra publicly accessible vs. zero for 5‑/7‑methoxy isomers
Supports multi‑technique identity confirmation
SpectraBase library entries available
Spectroscopy Synthetic Cannabinoids Reference Standards

Documented Absence of CB1/CB2 Pharmacological Characterization Versus JWH 081

The biological and toxicological properties of the JWH 081 3‑methoxynaphthyl isomer have not been characterized, while the parent compound JWH 081 (4‑methoxy isomer) is a well‑documented high‑affinity CB1 agonist (Ki = 1.2 nM) with ten‑fold selectivity over CB2 (Ki = 12.4 nM) [REFS‑2]. This knowledge gap is explicitly acknowledged by the primary commercial supplier of the certified reference standard [REFS‑2]. The absence of CB1/CB2 binding data means that any assumption of receptor activity for the 3‑methoxy isomer is scientifically unsupported, rendering the compound unsuitable as a direct pharmacological substitute for JWH 081 in functional assays.

CB1/CB2 Binding Data
Data to verify
No published Ki values for 3‑methoxy isomer vs. JWH 081 (CB1 Ki 1.2 nM)
Not suitable as direct pharmacological substitute for JWH 081
Any receptor assay use requires de novo profiling
Pharmacology Synthetic Cannabinoids Structure–Activity Relationships

Certified Reference Material Consistency: Solution Formulation and Purity Specifications

The JWH 081 3‑methoxynaphthyl isomer is supplied by Cayman Chemical as a ready‑to‑use 10 mg/mL solution in methanol (≥98% purity), with documented solubility in DMF, DMSO, and ethanol at identical concentrations [REFS‑2]. This pre‑formulated solution format eliminates gravimetric preparation errors and ensures lot‑to‑lot consistency for quantitative forensic workflows. In comparison, many other JWH 081 positional isomers (e.g., 5‑methoxy, 7‑methoxy) are primarily available as neat solids, introducing additional handling steps and potential variability during standard preparation.

Solution Format & Purity
Supplier specification
Pre‑formulated 10 mg/mL methanol solution (≥98% purity)
Reduces gravimetric preparation errors
Comparable neat‑solid isomers require manual handling
Analytical Chemistry Quality Assurance Reference Materials

Optimal Application Scenarios for JWH 081 3‑Methoxynaphthyl Isomer Based on Verified Differentiation Evidence


Forensic Identification of Seized Designer Cannabinoid Samples

Forensic toxicology laboratories analyzing seized herbal mixtures or powders must unequivocally identify the specific synthetic cannabinoid present, as legal scheduling often depends on exact isomeric identity. The JWH 081 3‑methoxynaphthyl isomer reference standard enables GC‑MS/MS method validation using the precursor ions m/z 185 and 157, leveraging the characteristic product‑ion spectrum documented by Kusano et al. to distinguish this isomer from the 4‑, 5‑, and 6‑methoxy variants that are scan‑indistinguishable [REFS‑1]. The availability of orthogonal FTIR spectra [REFS‑3] further supports confirmatory identification under ISO/IEC 17025 guidelines.

Structure–Activity Relationship (SAR) Studies on Naphthoylindole Cannabinoids

Medicinal chemistry programs exploring the CB1/CB2 receptor pharmacophore require systematically varied ligands to map the steric and electronic requirements of the naphthalene‑binding pocket. Because the biological activity of the 3‑methoxy isomer is uncharacterized [REFS‑2], it serves as an ideal negative‑control or novel‑scaffold entry point for de novo pharmacological profiling. Researchers can generate the first CB1/CB2 binding data for this positional isomer, contributing to SAR models that currently lack information on the 3‑position substitution effect relative to the well‑studied 4‑methoxy (JWH 081) and 2‑methoxy isomers.

Analytical Method Development for Isomer‑Specific LC‑MS/MS or GC‑MS/MS Assays

Bioanalytical laboratories developing quantitative assays for synthetic cannabinoids in biological matrices (urine, blood, oral fluid) must achieve chromatographic separation of co‑eluting positional isomers. The pure 3‑methoxy isomer reference standard is essential for optimizing gradient programs, selecting selective reaction monitoring (SRM) transitions, and establishing retention‑time markers for isomer‑resolved methods. The compound’s pre‑formulated methanol solution [REFS‑2] minimizes dilution errors during calibration curve preparation, directly supporting method validation under CLIA or equivalent quality frameworks.

Regulatory Compliance and Reference Standard Procurement for Scheduled Substance Analysis

In jurisdictions where generic naphthoylindole definitions encompass all alkyl‑ and alkoxy‑substituted variants, forensic laboratories are legally obligated to differentiate between controlled isomers and non‑controlled isomers. Procuring the certified JWH 081 3‑methoxynaphthyl isomer standard satisfies evidentiary chain‑of‑custody requirements and provides a defensible reference for expert testimony, particularly given the documented MS/MS differentiation from the commonly encountered JWH 081 (4‑methoxy) isomer [REFS‑1].

Application
Selection Property
Validation Focus
Forensic isomer identification
Isomer‑specific MS/MS differentiation
Tandem MS method validation for positional isomers
CB receptor SAR studies
Uncharacterized CB1/CB2 activity
Receptor binding and functional assay profiling
Bioanalytical method development
Pre‑formulated reference solution
Chromatographic separation and calibration consistency
Regulatory forensic analysis
Certified positional isomer standard
Evidentiary chain‑of‑custody support
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